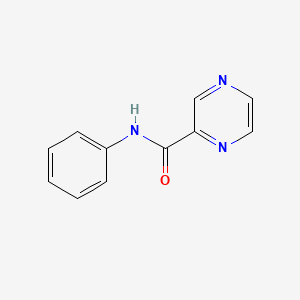

Pyrazinecarboxanilide

Description

Structure

3D Structure

Properties

CAS No. |

34067-83-9 |

|---|---|

Molecular Formula |

C11H9N3O |

Molecular Weight |

199.21 g/mol |

IUPAC Name |

N-phenylpyrazine-2-carboxamide |

InChI |

InChI=1S/C11H9N3O/c15-11(10-8-12-6-7-13-10)14-9-4-2-1-3-5-9/h1-8H,(H,14,15) |

InChI Key |

FKZLFTHRKZKLMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Pyrazinecarboxanilide and Its Derivatives

Classical and Contemporary Synthesis Approaches

The formation of the amide bond between the pyrazinecarboxylic acid moiety and an aniline (B41778) derivative is the key step in synthesizing pyrazinecarboxanilides. This transformation is achieved through several established and emerging methods.

The most traditional and widely employed method for synthesizing pyrazinecarboxanilides is the amidation reaction involving an activated carboxylic acid derivative. This classical approach typically proceeds in a two-step sequence. First, the pyrazinecarboxylic acid is converted into a more reactive acyl chloride. This is commonly achieved by refluxing the acid with thionyl chloride (SOCl₂), often in an inert solvent like toluene. nih.gov Excess thionyl chloride is subsequently removed under vacuum. nih.gov

In the second step, the prepared pyrazinecarbacyl chloride is reacted with a substituted aniline. This condensation reaction is typically performed in the presence of a base, such as pyridine (B92270), which acts as a nucleophilic catalyst and an acid scavenger, to yield the desired N-aryl pyrazinecarboxamide. nih.govnih.govresearchgate.net This acid chloride-mediated pathway is a well-established and effective method for preparing a wide array of pyrazinecarboxanilide derivatives. researchgate.net

More contemporary approaches aim to avoid the use of harsh reagents like thionyl chloride by facilitating the direct coupling of the carboxylic acid and amine. One such method employs a combination of methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) to activate the carboxylic acid in situ, enabling efficient coupling with even electron-deficient pyrazine (B50134) amines. Another modern, "green" chemistry approach utilizes boric acid as a catalyst for direct amidation, offering a more environmentally benign alternative to traditional methods.

To overcome the limitations of classical methods, particularly when dealing with sensitive or sterically hindered substrates, advanced coupling strategies, many of which are borrowed from peptide chemistry, have been developed. These methods rely on specialized reagents that activate the carboxylic acid in situ to facilitate amide bond formation under mild conditions.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt), which act to suppress racemization and improve reaction efficiency by forming a highly reactive intermediate active ester. creative-peptides.compeptide.com

Other classes of highly efficient coupling reagents include aminium/uronium and phosphonium (B103445) salts. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high reactivity and rapid reaction times, often completing couplings in minutes. peptide.combachem.comresearchgate.net These reagents convert the carboxylic acid into a highly activated species, promoting efficient nucleophilic attack by the aniline. For instance, TiCl₄ has been used to mediate the one-pot condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, demonstrating an alternative advanced coupling approach. mdpi.com While not explicitly analogous to the Yamaguchi esterification, these advanced reagents operate on a similar principle of activating the carboxyl group toward nucleophilic attack, representing a significant strategic improvement for challenging amide syntheses.

The successful synthesis of this compound derivatives depends not only on the coupling reaction itself but also on effective isolation and purification, which are crucial for maximizing yield and ensuring product purity. Following the reaction, the crude amide product is often precipitated by pouring the reaction mixture into cold water. nih.gov The solid product can then be collected by filtration. nih.gov

Further purification is typically necessary and is commonly achieved through recrystallization from a suitable solvent system, such as aqueous ethanol. researchgate.net For more challenging separations or to achieve high purity, column chromatography over silica (B1680970) gel is a standard technique. The choice of eluent, often a mixture like petroleum ether and ethyl acetate, is optimized to effectively separate the desired product from any unreacted starting materials or byproducts. researchgate.net

Yield optimization is a multifactorial process. Key parameters that can be adjusted include:

Solvent Choice : The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Solvents like toluene, acetone, and pyridine are commonly used. nih.gov

Temperature : Reaction temperatures can influence reaction rates and the formation of side products. While acyl chloride formation often requires reflux, the subsequent amidation is typically carried out at room temperature to maintain selectivity. nih.gov

Reaction Time : Monitoring the reaction's progress, often by Thin-Layer Chromatography (TLC), ensures the reaction is allowed to proceed to completion without the formation of degradation products from prolonged reaction times. researchgate.net

Stoichiometry : The molar ratios of the acid, activating agent, and amine are carefully controlled to drive the reaction to completion and simplify purification.

The table below illustrates how the substituents on the pyrazinecarboxylic acid and aniline precursors can influence the final yield of the resulting this compound derivative.

Precursor Synthesis and Functionalization Relevant to this compound Formation

The availability of appropriately functionalized precursors is paramount for the synthesis of diverse this compound libraries. Significant research has been dedicated to the efficient preparation of both the pyrazinecarboxylic acid substrates and the substituted aniline reagents.

Pyrazinecarboxylic acid and its derivatives are key building blocks. One synthetic route avoids harsh oxidative conditions by starting from acrylic acid. In this method, acrylic acid undergoes bromine addition, followed by a substitution reaction with ammonia (B1221849) and subsequent reaction with methylglyoxal. The final step involves dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield pyrazinecarboxylic acid. This pathway is advantageous as it avoids strong oxidants and proceeds under relatively mild conditions.

A more classical and widely cited method involves the oxidation of quinoxaline (B1680401). Quinoxaline, which can be prepared from the condensation of o-phenylenediamine (B120857) and glyoxal, is oxidized using a strong oxidizing agent like potassium permanganate. This reaction cleaves the benzene (B151609) ring of the quinoxaline system to afford 2,3-pyrazinedicarboxylic acid. Careful control of the reaction conditions can allow for the isolation of the monocarboxylic acid as well.

The diversity of the final this compound products is largely dictated by the variety of substituted anilines used in the synthesis. Therefore, efficient methods for preparing these amine reagents are essential. The anilines used in these syntheses are often functionalized with a range of substituents, including alkyl (e.g., methyl), alkoxy (e.g., methoxy), and halogen (e.g., bromo, chloro, iodo, trifluoromethyl) groups, to modulate the properties of the final compound. nih.gov

Modern synthetic methods provide access to a wide array of substituted anilines. One innovative approach involves the synthesis of anilines from readily available cyclohexanones using a Palladium on carbon (Pd/C)–ethylene system. This method relies on a hydrogen transfer mechanism and tolerates a variety of functional groups on the starting cyclohexanone.

Another catalyst-free method reports the synthesis of 2-benzyl N-substituted anilines from the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. This reaction proceeds through a sequential imine condensation–isoaromatization pathway, providing a straightforward route to synthetically useful aniline derivatives under mild conditions. These methods highlight the ongoing development of new routes to access the diverse amine precursors required for this compound synthesis.

The following table lists examples of substituted anilines that have been utilized in the synthesis of this compound derivatives.

Principles of Sustainable Synthesis in this compound Chemistry

The growing emphasis on environmental stewardship within the chemical industry has spurred the adoption of green chemistry principles in the synthesis of pharmacologically and industrially significant molecules like this compound and its derivatives. Sustainable synthesis aims to minimize the environmental impact of chemical processes by focusing on aspects such as atom economy, the use of renewable resources, reduction of hazardous waste, and energy efficiency. The application of these principles to this compound chemistry offers a pathway to more environmentally benign and economically viable production methods.

Alternative, more atom-economical approaches focus on direct amide bond formation between pyrazinecarboxylic acid and aniline. These methods often employ coupling agents. mdpi.com While some coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) still produce stoichiometric by-products (dicyclohexylurea), the development of catalytic direct amidation methods represents a significant advancement. luxembourg-bio.com These catalytic routes, if realized for this specific compound class, would offer a much higher atom economy, as the catalyst is used in substoichiometric amounts and water is often the only by-product.

Table 1: Theoretical Atom Economy Comparison for this compound Synthesis

This interactive table compares the theoretical atom economy of different synthetic pathways to N-phenylpyrazine-2-carboxamide.

| Synthetic Route | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) |

| Thionyl Chloride Method | Pyrazine-2-carboxylic acid, Thionyl chloride, Aniline | N-phenylpyrazine-2-carboxamide | Sulfur dioxide, Hydrogen chloride | 55.2% |

| DCC Coupling Method | Pyrazine-2-carboxylic acid, Aniline, Dicyclohexylcarbodiimide (DCC) | N-phenylpyrazine-2-carboxamide | Dicyclohexylurea (DCU) | 47.1% |

| Direct Catalytic Amidation | Pyrazine-2-carboxylic acid, Aniline | N-phenylpyrazine-2-carboxamide | Water | 91.7% |

Note: Calculation assumes stoichiometric reaction and does not include solvents or catalysts in the atom economy formula: (% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100).

The transition to renewable feedstocks is another cornerstone of sustainable synthesis. acs.orgabiosus.org The starting materials for this compound, namely pyrazinecarboxylic acid and aniline, are traditionally derived from petrochemical sources. However, significant progress has been made in producing these precursors from biomass. For instance, processes are being developed to synthesize aniline from industrial sugar solutions via biocatalytic and thermochemical steps. fnr.derwth-aachen.de Similarly, while the direct synthesis of pyrazinecarboxylic acid from renewable sources is an area of ongoing research, methods for producing the pyrazine ring from natural amino acids or through fermentation have been explored. researchgate.net A patented method describes the synthesis of pyrazine carboxylic acid from acrylic acid, which itself can be produced from renewable resources like glycerol (B35011) or sugars. patsnap.com

The choice of solvents and reaction conditions profoundly influences the environmental footprint of a synthesis. Many traditional organic reactions utilize volatile and often toxic solvents. Green chemistry advocates for the use of safer solvents like water, ethanol, or supercritical CO₂, or eliminating solvents altogether. tandfonline.com Microwave-assisted synthesis has been demonstrated as a green technique for preparing related N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, often leading to shorter reaction times, higher yields, and reduced solvent use compared to conventional heating. asianpubs.orgresearchgate.net

Catalysis offers a powerful tool for enhancing sustainability. diva-portal.org The use of catalysts, particularly biocatalysts like enzymes, can enable reactions to proceed under mild conditions with high selectivity, reducing energy consumption and unwanted by-products. mdpi.comsemanticscholar.org For amide bond formation, enzymes such as lipases have been investigated as alternatives to chemical coupling agents. diva-portal.org Furthermore, biocatalytic approaches are being developed for the synthesis of the pyrazine core itself, starting from renewable precursors like L-threonine under environmentally benign aqueous conditions. researchgate.net

Finally, process intensification through technologies like flow chemistry is gaining traction as a sustainable alternative to traditional batch processing. nih.govmdpi.comnih.gov Flow reactors offer superior control over reaction parameters, enhanced safety when dealing with hazardous intermediates, and easier scalability. galchimia.com The multi-step synthesis of complex heterocyclic molecules can be streamlined in continuous flow, minimizing waste and energy usage. nih.gov While specific applications to this compound are still emerging, the successful application of flow chemistry to the synthesis of other nitrogen-containing heterocycles like pyrazoles demonstrates its significant potential for this compound class. galchimia.comrsc.org

By integrating these principles—maximizing atom economy, utilizing renewable feedstocks, employing greener solvents and catalysts, and adopting innovative process technologies like flow chemistry—the synthesis of this compound and its derivatives can be significantly improved from a sustainability perspective, aligning chemical manufacturing with the goals of environmental protection and resource efficiency.

Reaction Mechanisms and Chemical Reactivity of Pyrazinecarboxanilide Systems

Mechanistic Pathways of Amide Bond Formation in Pyrazinecarboxanilide Synthesis

The synthesis of the this compound scaffold is achieved by forming an amide bond between a pyrazinecarboxylic acid derivative and an aniline (B41778) derivative. This transformation is one of the most frequently performed reactions in medicinal and industrial chemistry. researchgate.net The mechanistic pathways for this crucial bond formation can be broadly categorized into direct nucleophilic acyl substitution and catalyst-mediated reactions.

The formation of the amide bond in this compound is a classic example of a nucleophilic acyl substitution reaction. libretexts.orgvanderbilt.edu This process generally occurs via a two-step addition-elimination mechanism. masterorganicchemistry.com The reaction involves a derivative of pyrazinecarboxylic acid (such as an acyl chloride, anhydride (B1165640), or ester) acting as the electrophile and an aniline derivative serving as the nucleophile.

The general mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the pyrazinecarboxylic acid derivative. This initial attack breaks the C=O pi bond, and the electrons move to the oxygen atom. youtube.com

Formation of a Tetrahedral Intermediate: This step results in the formation of a transient, unstable tetrahedral intermediate, where the oxygen atom carries a negative charge. libretexts.orgmasterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond. This is accompanied by the expulsion of the leaving group (e.g., Cl⁻ from an acyl chloride or OR⁻ from an ester). The stability of the leaving group is a critical factor; better leaving groups facilitate the reaction. khanacademy.org

Deprotonation: A final deprotonation step, often by another molecule of the amine or a weak base, neutralizes the positively charged nitrogen, yielding the stable this compound product.

The reactivity of the pyrazinecarboxylic acid derivative is paramount to the reaction's success and is generally ranked as follows: Acyl chloride > Acid anhydride > Ester > Carboxylic acid. vanderbilt.edu

| Derivative Type | Leaving Group | General Reactivity |

| Pyrazinecarbonyl chloride | Cl⁻ | Very High |

| Pyrazinecarboxylic anhydride | RCOO⁻ | High |

| Pyrazinecarboxylate ester | RO⁻ | Moderate |

| Pyrazinecarboxylic acid | OH⁻ | Low (requires activation) |

While using highly reactive derivatives like acyl chlorides is effective, direct condensation of a pyrazinecarboxylic acid with an aniline is often preferred due to its atom economy. semanticscholar.org However, this direct approach faces significant thermodynamic and kinetic barriers and typically requires high temperatures. semanticscholar.orgucl.ac.uk To overcome these limitations, various catalysts and activating agents are employed to facilitate amide bond formation under milder conditions.

These methods work by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" the carbonyl group for nucleophilic attack. ucl.ac.uk

Carbodiimide-Mediated Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the aniline, and the urea (B33335) byproduct is released as the leaving group. researchgate.net

Boron-Based Catalysts: Aryl boronic acids can catalyze direct amidation. The mechanism is thought to involve the formation of an acyloxyboronate intermediate with the pyrazinecarboxylic acid, which then activates the carbonyl group for the subsequent nucleophilic attack by the aniline.

Phosphonium-Based Reagents: Reagents such as those used in the Appel reaction can activate carboxylic acids. Organophosphorus catalysts can engage in a redox cycle to facilitate the dehydration needed for amide bond formation, enabling the coupling of carboxylic acids and amines in a single step. nih.gov

Enzyme-Mediated Synthesis: Biocatalysis offers a sustainable route for amide formation. Specific ligases can be engineered to catalyze the direct condensation of carboxylic acids and amines with high specificity and efficiency under mild, aqueous conditions. semanticscholar.org

| Catalyst/Reagent Class | Example | Mechanism of Action |

| Carbodiimides | EDC, DCC | Forms a highly reactive O-acylisourea intermediate. |

| Boronic Acids | Phenylboronic acid | Forms an activating acyloxyboronate species. |

| Phosphonium (B103445) Reagents | PyBOP, T3P | Activates the carboxyl group for nucleophilic attack. |

| Biocatalysts | Amide Bond Forming Ligases | Provides a template for direct condensation, lowering activation energy. semanticscholar.org |

Pyrazine (B50134) Ring Reactivity and Transformations in this compound Analogues

The pyrazine ring is a diazine, an aromatic six-membered ring containing two nitrogen atoms at positions 1 and 4. This structure renders the ring electron-deficient, which profoundly influences its reactivity compared to benzene (B151609) or other heterocycles like pyrrole. nih.gov

The two electronegative nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic aromatic substitution (SEAr). youtube.com Reactions with electrophiles require harsh conditions and generally proceed slowly. The nitrogen atoms are also basic and will be protonated or coordinate to Lewis acids under typical SEAr conditions, further deactivating the ring. If substitution does occur, it is directed to the carbon atoms (positions 2, 3, 5, and 6), which are all electronically equivalent in the parent ring but may be differentiated by the carboxanilide group.

Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (like a halogen) is present on one of the ring carbons. nih.gov The nitrogen atoms can effectively stabilize the negative charge in the intermediate Meisenheimer complex through resonance. researchgate.net This activation makes the pyrazine ring in certain this compound analogues a viable substrate for modification via nucleophilic attack.

| Reaction Type | Reactivity of Pyrazine Ring | Typical Conditions | Favorable Positions |

| Electrophilic Substitution | Deactivated (low reactivity) | Harsh (strong acids, high temp.) | C-2, C-3, C-5, C-6 |

| Nucleophilic Substitution | Activated (high reactivity) | Milder (strong nucleophile) | Positions bearing a leaving group |

While not common for the parent this compound, rearrangement reactions can be envisioned in more complex analogues that contain specific functional groups. masterorganicchemistry.com Such reactions involve the migration of an atom or group within the molecule, often driven by the formation of a more stable intermediate or product. wiley-vch.deyoutube.com

Beckmann Rearrangement: If a this compound analogue were to contain an oxime functional group, it could undergo a Beckmann rearrangement upon treatment with acid. This reaction converts the oxime into an amide. byjus.commasterorganicchemistry.com For example, an oxime derived from a ketonic substituent on either the pyrazine or aniline ring could rearrange to introduce a new amide linkage into the molecular framework.

Bamberger Rearrangement: An analogue synthesized from an N-substituted hydroxylamine (B1172632) instead of a simple aniline could potentially undergo a Bamberger-like rearrangement. This reaction typically converts N-phenylhydroxylamines into p-aminophenols in the presence of strong acid. wiley-vch.de In a this compound context, this could be a pathway to introduce a hydroxyl group onto the aniline ring.

Claisen Rearrangement: For an analogue where the aniline nitrogen is connected to an allyl group, or where an allyl ether is present on the aniline or pyrazine ring, a thermal or acid-catalyzed Claisen rearrangement could occur. byjus.com This ucl.ac.ukucl.ac.uk-sigmatropic rearrangement would result in the migration of the allyl group to a carbon position on the aromatic ring.

These examples represent potential transformations for specifically derivatized this compound structures rather than reactions of the core molecule itself.

Intramolecular and Intermolecular Interactions Governing Reactivity

The reactivity of this compound systems is not solely determined by the inherent properties of the functional groups but is also influenced by a network of non-covalent interactions. youtube.com These forces can dictate the molecule's conformation, crystal packing, and the accessibility of reactive sites. mdpi.comresearchgate.net

Intramolecular Interactions: Hydrogen bonding can occur between the amide proton (N-H) and one of the nitrogen atoms of the pyrazine ring. This interaction can lead to a more planar and rigid conformation, which may influence the electronic communication between the two ring systems and affect the reactivity of both the amide bond and the pyrazine ring.

Intermolecular Interactions: In the solid state or in concentrated solutions, this compound molecules can interact with each other through several mechanisms.

Hydrogen Bonding: The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen and the pyrazine nitrogens are effective acceptors. figshare.com These interactions can lead to the formation of dimers or extended polymer-like chains, which can shield reactive sites and influence solubility and crystal structure. nih.gov

π-π Stacking: The electron-rich aniline ring and the electron-deficient pyrazine ring can engage in favorable π-π stacking interactions. This face-to-face arrangement helps to stabilize the crystal lattice and can influence which faces of the rings are exposed to reagents in a heterogeneous reaction. nih.gov

| Interaction Type | Groups Involved | Potential Effect on Reactivity |

| Intramolecular H-Bond | Amide N-H and Pyrazine N | Increases molecular planarity; may alter electronic properties. |

| Intermolecular H-Bond | Amide N-H with Carbonyl O or Pyrazine N | Leads to dimerization/aggregation; can block reactive sites. nih.gov |

| π-π Stacking | Pyrazine and Aniline rings | Influences crystal packing and accessibility of aromatic ring faces. |

| Dispersion Forces | Entire molecule | Contributes to overall stability of condensed phases. mdpi.com |

Structure Activity Relationship Sar and Molecular Design of Pyrazinecarboxanilides

Elucidation of Key Structural Features for Biological Activity in Pyrazinecarboxanilides

The biological activity of pyrazinecarboxanilides is intricately linked to the specific arrangement and nature of substituents on both the pyrazine (B50134) and anilide rings. Systematic modification of these parts of the scaffold allows for the mapping of key interactive regions.

The pyrazine ring is a core component, and its substitution pattern is a critical determinant of biological activity. nih.gov The nitrogen atoms within the pyrazine ring can act as electron acceptors and form hydrogen bonds, which can enhance binding to biological targets. nih.gov

Research into substituted pyrazinecarboxamides has demonstrated that modifications at the C5 and C6 positions of the pyrazine ring significantly influence their inhibitory potential. For instance, in a series of compounds evaluated for photosynthesis-inhibiting activity, the presence of a bulky tert-butyl group at the C5 position and a chloro group at the C6 position was found to be a recurring feature in the most active compounds. researchgate.net This suggests that the size and electronic nature of these substituents are crucial for effective interaction with the target site.

Table 1: Impact of Substituents on the Biological Activity of Pyrazinecarboxanilide Derivatives researchgate.net

| Pyrazine Core Substituents (at C5 and C6) | Anilide Moiety (N-substituent) | Biological Activity (IC₅₀ in µmol·L⁻¹) |

| 5-tert-butyl, 6-chloro | 5-bromo-2-hydroxyphenyl | 41.9 |

| 5-tert-butyl, 6-chloro | 1,3-thiazol-2-yl | 49.5 |

Stereochemistry is a fundamental aspect of molecular design, as biological systems are chiral environments. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and pharmacokinetic properties. nih.gov One enantiomer may be highly active while the other is substantially less active or even inactive. nih.gov

The introduction of a stereocenter into the this compound scaffold, for instance through chiral substituents on either the pyrazine or anilide portions, could lead to enantiomers with distinct biological profiles. While the enantioselective synthesis of chiral heterocycles like pyrazolones and pyrazolines is an active area of research to obtain optically pure compounds researchgate.netnih.govrsc.orgrsc.org, specific studies detailing the differential enantiomeric activity for the this compound class of compounds are not extensively documented in the available literature. However, the principles of stereochemistry dictate that if a this compound derivative is chiral, evaluating the individual enantiomers is a critical step in its development.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models allow for the prediction of the activity of novel, unsynthesized molecules, thereby guiding drug design and optimization. researchgate.net

The development of a robust and predictive QSAR model is a systematic process that involves several critical steps. nih.gov

Data Set Preparation : A dataset of compounds with known biological activities is compiled. The structures are typically optimized for energy minimization using computational methods. openpharmaceuticalsciencesjournal.com

Training and Test Set Division : The dataset is randomly divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external compounds. nih.gov

Descriptor Calculation : A wide range of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. openpharmaceuticalsciencesjournal.com

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). openpharmaceuticalsciencesjournal.comnih.gov

Validation : The model undergoes rigorous validation to ensure its statistical significance and predictive ability. nih.gov

Internal Validation : Techniques like leave-one-out (LOO) cross-validation are used to assess the model's robustness. A high cross-validated R² (Q²) value (typically > 0.5) indicates good internal predictivity. shd-pub.org.rs

External Validation : The model's ability to predict the activity of the compounds in the test set is evaluated. A high predictive R² (R²pred) value (typically > 0.6) signifies a good external predictability. shd-pub.org.rs

The ultimate goal is to achieve a model with high statistical quality and strong external predictive power. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Generally Accepted Value for a Good Model |

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model for the training set. | > 0.6 |

| Cross-validated R² | Q² | Measures the internal predictive ability of the model. shd-pub.org.rs | > 0.5 |

| Predictive R² for External Set | R²pred | Measures the model's ability to predict the activity of an external test set. shd-pub.org.rs | > 0.6 |

The selection of appropriate molecular descriptors is crucial for the success of a QSAR model. nih.gov These descriptors quantify various aspects of a molecule's structure and properties. They can be broadly categorized into several classes, including electronic, steric, hydrophobic, and topological descriptors.

Electronic Descriptors : These parameters describe the electronic properties of a molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO energy is related to a molecule's ability to donate electrons, while LUMO energy relates to its ability to accept electrons. ucsb.edu These quantum chemical descriptors are often calculated using methods like Density Functional Theory (DFT) and can be critical in explaining reactivity and interactions with biological targets. researchgate.netnih.gov

Steric Descriptors : These relate to the size and shape of the molecule, influencing how it fits into a receptor or active site.

Hydrophobic Descriptors : Parameters like LogP (the logarithm of the partition coefficient) quantify a molecule's lipophilicity, which affects its ability to cross cell membranes.

Topological Descriptors : These are numerical indices derived from the 2D representation (graph) of a molecule, describing aspects like size, shape, and branching. mdpi.com

In QSAR studies, a combination of these descriptors is often used to build a comprehensive model that can accurately predict the biological activity of pyrazine derivatives and guide the design of new, more potent compounds. researchgate.net

Rational Design Principles for Novel this compound Analogues

The design of new this compound analogues is a systematic process that leverages existing SAR data and computational methodologies to optimize desired biological activities while minimizing off-target effects. Key principles in this rational design process include scaffold hopping, substituent modulation, and bioisosteric replacement, often guided by computational modeling.

One of the primary goals in designing new analogues is to enhance the potency and efficacy of the lead compound. This can be achieved by identifying and modifying key structural features that are crucial for biological activity. For instance, in the context of antimycobacterial agents, pyrazinamide (B1679903) derivatives have been designed and synthesized with the aim of improving their inhibitory effects on Mycobacterium tuberculosis. nih.govnih.gov One such study reported a derivative that exhibited a high level of antibacterial activity (99.6%) and a minimum inhibitory concentration (MIC) of 8.0 µg/mL. nih.gov

Computational tools play an increasingly vital role in the rational design of this compound analogues. Pharmacophore modeling, for example, helps to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov This information can then be used to design new molecules that fit the pharmacophore model and are therefore more likely to be active. Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of compounds with their biological activity, offering predictive power in the design of new analogues.

Furthermore, the concept of retro-amide design, where the amide linkage (-CONH-) is reversed (-NHCO-), has been successfully employed in medicinal chemistry. nih.gov This strategy can alter the electronic and conformational properties of the molecule, potentially leading to improved interactions with the biological target. nih.gov For example, the design of N-pyrazinylbenzamides was inspired by the antimycobacterial activity of previously reported N-phenylpyrazine-2-carboxamides. nih.gov

The strategic design of novel this compound analogues often involves a multi-pronged approach that combines traditional medicinal chemistry strategies with modern computational methods. The following table summarizes some of the key rational design principles and their intended outcomes.

| Design Principle | Strategy | Desired Outcome |

| Scaffold Modification | Introduction of alkyl chains or cyclic moieties. | Improved potency, altered solubility, and pharmacokinetic properties. |

| Substituent Modulation | Variation of substituents on the pyrazine and anilide rings. | Enhanced target binding, increased selectivity, and reduced toxicity. |

| Bioisosteric Replacement | Substitution of key functional groups with bioisosteres. | Improved metabolic stability, enhanced oral bioavailability, and novel intellectual property. |

| Computational Modeling | Utilization of pharmacophore modeling and QSAR studies. | Prediction of biological activity, prioritization of synthetic targets, and understanding of SAR. |

| Retro-amide Design | Reversal of the amide linker. | Altered molecular conformation and electronic properties, leading to potentially improved target engagement. |

By systematically applying these principles, medicinal chemists can navigate the complex chemical space of pyrazinecarboxanilides to develop novel analogues with optimized therapeutic profiles.

Computational and Theoretical Investigations of Pyrazinecarboxanilide

Quantum Chemical Calculations for Pyrazinecarboxanilide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of this compound. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic ground state, from which numerous properties can be derived. By employing various functionals and basis sets, such as B3LYP with the 6-311+G(2df,p) basis set, it is possible to obtain a detailed picture of the molecule's behavior. mdpi.com Such calculations are foundational for analyzing molecular orbitals and predicting spectroscopic data.

The electronic properties of this compound are governed by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals determine the molecule's reactivity, optical properties, and charge transfer characteristics.

In pyrazine-containing aromatic systems, the HOMO and LUMO are typically π-orbitals distributed across the ring system. nih.gov For this compound, the HOMO is expected to have significant contributions from the electron-rich phenyl ring of the anilide group, while the LUMO is likely concentrated on the electron-deficient pyrazine (B50134) ring. This separation of frontier orbitals is characteristic of donor-π-acceptor (D-π-A) systems and facilitates intramolecular charge transfer (ICT) upon electronic excitation. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and the wavelength of the lowest energy electronic absorption. mdpi.com Quantum chemical calculations for related pyrazine derivatives show that substitutions on the rings can tune these energy levels. nih.gov For instance, the introduction of the carboxanilide group to the pyrazine core is expected to lower the HOMO-LUMO gap compared to unsubstituted pyrazine.

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| LUMO+1 | -1.85 | Pyrazine Ring / Phenyl Ring |

| LUMO | -2.50 | Pyrazine Ring |

| HOMO | -5.90 | Phenylaniline Moiety |

| HOMO-1 | -6.25 | Phenylaniline Moiety |

Theoretical calculations are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of quantum chemistry. nih.govbohrium.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts. nih.gov The accuracy of these predictions depends heavily on the chosen functional and basis set. nih.govbohrium.com For molecules similar to this compound, DFT calculations can predict chemical shifts with a mean absolute error of less than 0.2 ppm for 1H and 2 ppm for 13C relative to experimental values. nih.gov

Vibrational Spectroscopy (IR and Raman): The simulation of infrared (IR) and Raman spectra provides a vibrational fingerprint of the molecule. arxiv.org These calculations involve computing the second derivatives of the energy with respect to atomic positions to find the vibrational frequencies and normal modes. cardiff.ac.uk IR intensities are determined from the changes in the dipole moment during a vibration, while Raman activities are related to changes in polarizability. arxiv.org DFT calculations can accurately reproduce experimental vibrational spectra, aiding in the assignment of complex spectral features to specific molecular motions, such as C=O stretching, N-H bending, and aromatic ring vibrations. mdpi.comresearchgate.net

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| 1H NMR | Chemical Shift (δ) | ~8.5-9.0 ppm | Pyrazine-H |

| Chemical Shift (δ) | ~7.1-7.8 ppm | Anilide-H | |

| 13C NMR | Chemical Shift (δ) | ~165 ppm | Carbonyl (C=O) |

| Chemical Shift (δ) | ~140-150 ppm | Pyrazine-C | |

| IR | Frequency (cm-1) | ~1680 cm-1 | Amide I (C=O stretch) |

| Frequency (cm-1) | ~1530 cm-1 | Amide II (N-H bend / C-N stretch) | |

| Raman | Frequency (cm-1) | ~1600 cm-1 | Aromatic Ring (C=C stretch) |

Molecular Modeling and Simulation of this compound Systems

Molecular modeling and simulation techniques are used to study the dynamic behavior of this compound, including its conformational flexibility and its interactions with other molecules, particularly biological targets. These methods provide a bridge between the static picture from quantum chemistry and the dynamic reality of molecular systems.

The biological activity and physical properties of this compound are highly dependent on its three-dimensional structure or conformation. The key degree of freedom in this molecule is the rotation around the C-N amide bond and the bond connecting the amide to the phenyl ring, which defines the relative orientation of the pyrazine and anilide moieties.

Table 3: Key Dihedral Angles in the Conformational Analysis of this compound Note: Values are representative for N-aryl carboxamide structures. researchgate.net

| Dihedral Angle | Atoms Involved | Description | Expected Range for Low-Energy Conformers |

|---|---|---|---|

| ω | C(pyrazine)-C(carbonyl)-N-H | Amide Bond Conformation | ~180° (trans) |

| τ | C(carbonyl)-N-C(phenyl)-C(phenyl) | Pyrazine-Anilide Twist | 30° - 60° |

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. samipubco.comnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site of the target and use a scoring function to estimate the binding affinity, typically reported in kcal/mol. mdpi.com

Derivatives of pyrazine and pyrazole have been extensively studied as inhibitors of various enzymes, including kinases and pyrazinamidase. eco-vector.comnih.gov For a molecule like this compound, docking studies could be performed against targets like cyclooxygenase-2 (COX-2) or various protein kinases to explore its potential as an anti-inflammatory or anticancer agent. mdpi.com These studies can identify key interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues in the protein's active site, as well as hydrophobic and π-π stacking interactions involving the aromatic rings. mdpi.com

Table 4: Representative Molecular Docking Results for Pyrazinecarboxamide Derivatives with a Protein Kinase Target Note: This data is illustrative, based on docking studies of similar heterocyclic compounds with protein kinases, as specific results for this compound were not available. Lower binding energy indicates a higher predicted affinity. nih.gov

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound Analog 1 | VEGFR-2 (2QU5) | -9.5 | Cys919, Asp1046 |

| This compound Analog 2 | VEGFR-2 (2QU5) | -8.8 | Glu885, His1026 |

| Reference Inhibitor | VEGFR-2 (2QU5) | -10.1 | Cys919, Glu885 |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov MD simulations solve Newton's equations of motion for all atoms in the system, allowing researchers to observe the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. plos.org

An MD simulation of a this compound-protein complex would typically be run for hundreds of nanoseconds. mdpi.com Key analyses of the resulting trajectory include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms to assess structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein. mdpi.com Furthermore, MD simulations can be used to analyze the persistence of intermolecular interactions, like hydrogen bonds, over time, providing a more rigorous assessment of the binding mode predicted by docking. nih.govplos.org

Theoretical Approaches to Reaction Pathway Elucidation

Theoretical chemistry provides a powerful lens through which the dynamic processes of chemical reactions can be observed at a molecular level. By employing sophisticated computational models, chemists can map out the energetic landscapes of reactions, identifying the most probable routes from reactants to products.

Transition State Characterization and Reaction Mechanisms

The transition state, a fleeting and high-energy configuration along the reaction coordinate, is a critical concept in understanding reaction mechanisms. Its characterization is a cornerstone of computational reaction dynamics. For reactions involving pyrazine derivatives, theoretical methods such as Density Functional Theory (DFT) are instrumental. These methods allow for the calculation of the potential energy surface, which in turn helps in locating and characterizing transition state structures.

While direct computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous pyrazine-containing compounds. For instance, investigations into the formation of bis-azomethines from pyrazine-2-carbaldehyde have utilized DFT to explore the elementary steps of the reaction, including addition and dehydration. Such studies reveal that the free activation energies of dehydration steps are typically significant, and the presence of catalysts like water, methanol, or acetic acid can play a crucial role in reducing the energy barriers by participating in the transition states.

Computational Prediction of Reaction Outcomes

Beyond understanding how reactions occur, computational chemistry also offers predictive power regarding what products will form. By comparing the activation energies of competing reaction pathways, it is possible to predict the major and minor products under specific reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) models, often built upon descriptors derived from computational chemistry, represent another avenue for predicting the outcomes of chemical transformations or biological activities. For a series of substituted amides of pyrazine-2-carboxylic acids, QSAR studies have been employed to correlate molecular structures with their cytotoxic activities. These models use computed molecular properties, such as electrostatic potentials and molecular orbital energies, to predict the biological effect of a compound.

Furthermore, template-free approaches are emerging for the prediction of organic reaction outcomes, moving beyond the limitations of predefined reaction templates. These methods aim to identify the "reaction center"—the atoms and bonds directly involved in the transformation—to predict the resulting products. While not specifically applied to this compound in the available literature, these advanced computational techniques hold the promise of accurately predicting the outcomes of its reactions in the future.

Biological Targets and Molecular Mechanistic Elucidation of Pyrazinecarboxanilides

Identification and Validation of Molecular Targets

The identification of specific molecular targets for the broad class of pyrazinecarboxanilides is an area of ongoing research. While the pyrazine (B50134) ring is a core component of various biologically active molecules, comprehensive studies detailing the specific targets for pyrazinecarboxanilide derivatives are limited in publicly accessible scientific literature.

Receptor Binding Studies and Affinity Profiling

Detailed receptor binding studies and broad affinity profiling for a wide range of this compound structures are not extensively documented. However, research on related pyrazine-containing compounds indicates that this chemical scaffold can interact with various receptors. For instance, certain derivatives of dihydropyrido[2,3-b]pyrazin-2(1H)-ones, which contain a pyrazine core, have been synthesized and evaluated as high-affinity ligands for the corticotropin-releasing factor type-1 (CRF1) receptors. nih.gov Similarly, studies on piperazinylimidazo[1,2-a]pyrazines have shown selective affinity for alpha-adrenergic receptor subtypes. nih.gov One such compound, 8-(1-piperazinyl)imidazo[1,2-a]pyrazine, demonstrated high selectivity for the α2-adrenergic receptor. nih.gov While these findings highlight the potential of the pyrazine moiety to bind specific receptors, comprehensive affinity profiles for the this compound class itself remain to be fully elucidated.

Enzyme Kinetic Studies with this compound Inhibitors

Enzyme kinetic studies are crucial for understanding the potency and mechanism of enzyme inhibitors. uobaghdad.edu.iqkhanacademy.org Such studies determine key parameters like the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, noncompetitive, or uncompetitive). khanacademy.orgnih.gov For the specific class of this compound inhibitors, detailed enzyme kinetic data is not widely available in the literature. While the principles of enzyme inhibition kinetics are well-established, their specific application to characterize the interactions between pyrazinecarboxanilides and their potential target enzymes has not been extensively published. nih.govmdpi.com

Mechanisms of Action at the Molecular Level

The molecular mechanisms through which pyrazinecarboxanilides exert their biological effects are multifaceted and depend on the specific derivative . Research has primarily focused on a few key areas, with the most significant findings related to the disruption of cellular membranes.

Disruption of Membrane Energetics and Transport Functions

A significant mechanism of action identified for a compound closely related to this class is the disruption of membrane energetics and transport. This has been extensively studied in Mycobacterium tuberculosis with pyrazinoic acid, the active metabolite of the antitubercular drug pyrazinamide (B1679903) (a pyrazinecarboxamide). johnshopkins.edunih.gov Pyrazinoic acid disrupts the membrane potential and inhibits membrane transport functions. johnshopkins.edunih.gov

At an acidic pH, which is often found in the inflammatory environments where tubercle bacilli reside, pyrazinoic acid accumulates in the cytoplasm. Its weak acid properties lead to the disruption of the membrane potential, which is essential for many cellular processes, including nutrient transport and ATP synthesis. johnshopkins.edu This disruption of membrane energetics is a key component of its bactericidal activity, particularly against non-replicating, persistent bacteria that have lower baseline membrane potential. johnshopkins.edunih.gov

Table 1: Effects of Pyrazinoic Acid on M. tuberculosis Membrane Function

| Parameter Affected | Observation | Consequence | Reference(s) |

| Membrane Potential | Disruption and decrease of membrane potential at acidic pH. | Impairs functions dependent on proton motive force. | johnshopkins.edunih.gov |

| Nutrient Transport | Inhibition of the transport of essential nutrients (e.g., amino acids, uracil). | Interferes with protein and RNA synthesis. | johnshopkins.edu |

| ATP Synthesis | Potential inhibition of ATP production due to decreased membrane potential. | Depletion of cellular energy reserves, leading to cell death. | johnshopkins.edu |

Interaction with G-Protein Coupled Receptors (GPCRs)

G-Protein Coupled Receptors (GPCRs) are a vast family of transmembrane receptors that play a crucial role in cellular signaling by responding to a wide variety of external stimuli. nih.govkhanacademy.org The interaction of a ligand with a GPCR initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins and downstream signaling cascades. khanacademy.orgsemanticscholar.org Despite the importance of GPCRs as drug targets, there is currently a lack of specific research in the scientific literature detailing direct interactions between compounds of the this compound class and GPCRs.

Modulation of Protein Kinase Signaling Pathways

Protein kinases are essential enzymes that regulate a majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins. nih.govembopress.org These signaling pathways control fundamental processes such as cell growth, differentiation, and apoptosis. nih.gov The modulation of these pathways by small molecule inhibitors is a major strategy in drug development. nih.gov However, specific studies demonstrating the direct modulation of protein kinase signaling pathways by pyrazinecarboxanilides are not prominently featured in the available scientific literature. While many heterocyclic compounds are known to be kinase inhibitors, a direct and well-characterized link for the this compound class is not yet established.

Investigation of Specific Molecular Interactions of Pyrazinecarboxanilides

The therapeutic efficacy of this compound derivatives is intrinsically linked to their precise interactions with biological targets at a molecular level. The intricate network of hydrogen bonds and hydrophobic interactions governs the binding affinity and selectivity of these compounds, ultimately determining their pharmacological profile. Detailed investigations, often employing computational methods like molecular docking and analysis of crystal structures, have shed light on the specific molecular interactions that underpin the activity of this class of compounds.

The pyrazine ring, a core component of this chemical class, is a key player in establishing these critical connections. Its nitrogen atoms frequently act as hydrogen bond acceptors, forming strong interactions with hydrogen bond donors within the active sites of target proteins. figshare.com This ability to form hydrogen bonds is a crucial determinant of the binding orientation and stability of the this compound molecule within the binding pocket.

Beyond the pyrazine moiety, the carboxanilide portion of the molecule also contributes significantly to the interaction profile. The amide linkage provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing for diverse hydrogen bonding patterns with amino acid residues. Furthermore, the anilide ring, along with any substituents, engages in various non-covalent interactions, including hydrophobic contacts and π-π stacking.

Molecular docking studies have been instrumental in elucidating these interactions for various pyrazine-containing compounds. For instance, in studies of pyrazine-based inhibitors targeting bacterial enzymes, specific derivatives have been shown to form key hydrogen bonds and π-hydrogen bonds within the active site, contributing to their potent inhibitory activity. nih.gov These computational models provide valuable insights into the binding poses and interaction energies of pyrazinecarboxanilides, guiding the rational design of more potent and selective analogs.

The following table summarizes the types of molecular interactions observed for pyrazine-based compounds, which are analogous to those expected for pyrazinecarboxanilides, and the typical amino acid residues involved. This provides a framework for understanding the molecular basis of their biological activity.

| Interaction Type | Molecular Feature of this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Acceptor) | Pyrazine ring nitrogen atoms, Carbonyl oxygen of the amide | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Histidine, Arginine, Lysine |

| Hydrogen Bond (Donor) | Amide N-H group | Aspartate, Glutamate, Serine, Threonine, Main-chain carbonyls |

| Hydrophobic Interactions | Pyrazine ring, Anilide ring, Alkyl/Aryl substituents | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Proline, Methionine |

| π-π Stacking | Pyrazine ring, Anilide ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

This detailed understanding of the specific molecular interactions of pyrazinecarboxanilides is crucial for the structure-based design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Derivatization and Scaffold Modification Strategies for Pyrazinecarboxanilides

Diversification at the Anilide Nitrogen and Aromatic Ring

The anilide portion of the pyrazinecarboxanilide molecule offers significant opportunities for structural diversification to fine-tune the compound's properties.

Direct modification of the anilide nitrogen through N-alkylation or N-acylation introduces substituents that can alter the molecule's conformation, hydrogen bonding capacity, and lipophilicity. These changes can have a profound impact on target binding and cell permeability. Despite the potential of this strategy, specific studies detailing the systematic N-alkylation or N-acylation of pyrazinecarboxanilides and the resulting effects on biological activity are not widely available in the current scientific literature. General methods for the N-alkylation of heterocyclic compounds like pyrazoles have been developed, but their direct application to the anilide nitrogen of this specific scaffold has not been extensively reported.

Varying the substitution pattern on the anilide aromatic ring is one of the most widely explored strategies for optimizing the activity of pyrazinecarboxanilides. The electronic nature and position of substituents on the phenyl ring can drastically influence the molecule's interaction with its biological target.

Studies have shown that anilides substituted with electron-withdrawing groups, such as trifluoromethyl, often exhibit significant biological activity. Furthermore, the introduction of multiple substituents, particularly halogens like bromine, on the anilide ring has proven to be a highly effective strategy for enhancing antimycobacterial potency. A series of 3,5-bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acids demonstrated the highest activity against Mycobacterium tuberculosis H37Rv, with inhibition rates between 54-72%.

Table 2: Influence of Anilide Moiety Variation on the Biological Activity of Pyrazinecarboxanilides

| Compound Name | Pyrazine (B50134) Ring Substituents | Anilide Moiety | Primary Biological Activity |

|---|---|---|---|

| 5-tert-Butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamide | 5-tert-Butyl, 6-Chloro | 3,5-Dibromo-4-hydroxyphenyl | Antimycobacterial (% Inhibition: 72%) |

| 6-Chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamide | 6-Chloro | 3,5-Dibromo-4-hydroxyphenyl | Antimycobacterial (% Inhibition: 63%) |

| N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamide | Unsubstituted | 3,5-Dibromo-4-hydroxyphenyl | Antimycobacterial (% Inhibition: 54%) |

Conjugation and Bioconjugation Strategies for Enhanced Functionality

Conjugating pyrazinecarboxanilides to other molecules or biomolecules is an advanced strategy aimed at improving properties such as solubility, targeting, and mechanism of action. This can involve linking the core scaffold to polymers like polyethylene (B3416737) glycol (PEG) to enhance pharmacokinetic profiles (PEGylation) or attaching it to targeting moieties that can deliver the compound to specific cells or tissues.

Bioconjugation can also be used to create probes for studying biological processes or to develop novel therapeutic agents with dual functionalities. While various bioconjugation chemistries are available for modifying small molecules, including those that form carbon-nitrogen double bonds (e.g., oximes, hydrazones) or utilize Staudinger ligation, their specific application to the this compound scaffold for enhanced functionality is not yet a well-documented area of research. The development of such strategies could open new avenues for the application of this compound derivatives in medicine and chemical biology.

Advanced Analytical Characterization of Pyrazinecarboxanilides and Their Analogues

Spectroscopic Methodologies for Comprehensive Structural Elucida-tion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of pyrazinecarboxanilide derivatives. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁵N nuclei can be achieved. nih.gov

¹H NMR spectroscopy provides information about the chemical environment of protons. In a typical this compound, the protons on the pyrazine (B50134) ring appear in the aromatic region, with their specific chemical shifts and coupling patterns being influenced by the position of substituents. The amide proton (N-H) usually presents as a broad singlet, and its chemical shift can be solvent-dependent. Protons on the anilide (phenyl) ring also resonate in the aromatic region, with their multiplicity and chemical shifts dictated by the substitution pattern.

¹³C NMR spectroscopy is used to determine the types of carbon atoms present in the molecule. The carbonyl carbon of the amide group typically appears at a characteristic downfield chemical shift. The carbon atoms of the pyrazine and phenyl rings can be distinguished based on their chemical shifts and the influence of attached substituents. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and gyromagnetic ratio of the ¹⁵N isotope, can provide valuable insights into the electronic environment of the nitrogen atoms in the pyrazine ring and the amide linkage. nih.gov Heteronuclear Multiple Bond Correlation (HMBC) experiments, specifically ¹H-¹⁵N HMBC, can be utilized for the indirect measurement of ¹⁵N signals and to establish long-range correlations between protons and nitrogen atoms, aiding in the definitive assignment of the structure. qu.edu.qa

Table 1: Representative NMR Data for a Generic this compound Derivative

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Pyrazine-H | 8.5 - 9.0 | d, dd |

| ¹H | Phenyl-H | 7.0 - 8.0 | m, t, d |

| ¹H | Amide N-H | 9.5 - 10.5 | s (broad) |

| ¹³C | C=O (Amide) | 160 - 170 | s |

| ¹³C | Pyrazine-C | 140 - 155 | d |

| ¹³C | Phenyl-C | 120 - 140 | d, s |

| ¹⁵N | Pyrazine-N | -70 to -50 | |

| ¹⁵N | Amide-N | -260 to -240 |

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups present in pyrazinecarboxanilides. longdom.orgiitm.ac.in These vibrational spectroscopy methods provide a molecular fingerprint, allowing for both qualitative and quantitative analysis. longdom.org

IR Spectroscopy is particularly useful for identifying polar functional groups. Key characteristic absorptions for pyrazinecarboxanilides include:

N-H stretch: A sharp peak typically observed in the range of 3300-3500 cm⁻¹, corresponding to the amide N-H bond.

C=O stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the amide carbonyl group (Amide I band).

N-H bend: An absorption in the region of 1510-1570 cm⁻¹ (Amide II band).

C-N stretch: Found in the 1200-1350 cm⁻¹ region.

Aromatic C-H stretch: Peaks observed above 3000 cm⁻¹.

Aromatic C=C stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy , which relies on inelastic scattering of monochromatic light, is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For pyrazinecarboxanilides, Raman spectroscopy can provide valuable information about the pyrazine and phenyl ring vibrations, as well as the C=C and C=N bonds within the heterocyclic system. The combination of both IR and Raman spectra can offer a more complete picture of the vibrational modes of the molecule. iitm.ac.in

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| Amide N-H | Stretch | 3300-3500 (sharp) | Weak |

| Aromatic C-H | Stretch | >3000 | Strong |

| Amide C=O | Stretch (Amide I) | 1650-1680 (strong) | Moderate |

| Aromatic C=C | Stretch | 1400-1600 (multiple bands) | Strong |

| Amide N-H | Bend (Amide II) | 1510-1570 | Weak |

| Amide C-N | Stretch | 1200-1350 | Moderate |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are critical tools for determining the elemental composition and structural features of pyrazinecarboxanilides. nih.gov

HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the unambiguous determination of the molecular formula of the parent compound and its fragments. chromatographyonline.com This high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion), followed by its fragmentation through collision-induced dissociation (CID), and analysis of the resulting fragment ions (product ions). This technique provides valuable information about the connectivity of the molecule. For a this compound, characteristic fragmentation patterns would include the cleavage of the amide bond, leading to the formation of ions corresponding to the pyrazinecarbonyl moiety and the aniline (B41778) moiety. The fragmentation of the pyrazine and phenyl rings can also provide information about the substitution patterns. The combination of HRMS and MS/MS allows for a high degree of confidence in the identification and structural elucidation of pyrazinecarboxanilides and their metabolites or degradation products. nih.govcdc.gov

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are essential for the separation of pyrazinecarboxanilides from reaction mixtures, for their purification, and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of pyrazinecarboxanilides. ijrpas.com The development of a robust HPLC method is a systematic process that involves several key steps. ijrpas.com

Column Selection: Reversed-phase columns, such as C18 or C8, are commonly used for the separation of moderately polar compounds like pyrazinecarboxanilides. The choice of column chemistry and dimensions will depend on the specific properties of the analyte.

Mobile Phase Optimization: The mobile phase typically consists of a mixture of water (often with a pH modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. ijcpa.in The ratio of these solvents is optimized to achieve good resolution and peak shape. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed. ijcpa.in

Detector Selection: A UV-Vis detector is commonly used for the detection of pyrazinecarboxanilides due to the presence of chromophoric pyrazine and phenyl rings. The detection wavelength is chosen to maximize the sensitivity for the analyte.

Method Validation: Once developed, the HPLC method should be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. researchgate.net

Table 3: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. nih.gov While pyrazinecarboxanilides themselves are generally not volatile enough for direct GC analysis, the technique can be applied to their more volatile derivatives.

Derivatization: To increase volatility, pyrazinecarboxanilides can be chemically modified through derivatization. For example, the amide N-H group could be silylated to produce a less polar and more volatile compound suitable for GC analysis.

GC-MS: When coupled with a mass spectrometer (GC-MS), this technique provides both chromatographic separation and mass spectral information, allowing for the identification of the separated components. nih.gov This is particularly useful for analyzing complex mixtures or for identifying unknown byproducts or degradation products that can be made volatile. The use of comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can offer even greater separation power and sensitivity for complex samples containing volatile pyrazine derivatives. nih.govmdpi.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pyrazinecarboxylic acid |

| Pyrazinamide (B1679903) |

| Pyrazoline |

| Trifluoroacetic acid |

| Formic acid |

| Acetonitrile |

Chiral Chromatography for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect of pharmaceutical development for chiral molecules such as certain this compound analogues. Enantiomers, being non-superimposable mirror images, can exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for the separation and quantification of enantiomers. mdpi.comnih.gov

The success of these separations relies on the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers of a racemic compound form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, separation. mdpi.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are broadly applicable and have demonstrated high enantioselectivity for a wide range of compounds, including heterocyclic structures analogous to pyrazinecarboxanilides. nih.govnih.gov

The separation mechanism involves a combination of intermolecular interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector of the CSP. researchgate.net The choice of mobile phase, including the type and concentration of organic modifiers (e.g., methanol, ethanol, isopropanol), plays a crucial role in modulating retention and resolution. nih.gov Polar organic elution modes in HPLC can be beneficial for achieving short analysis times and sharp peaks. researchgate.net

For a hypothetical chiral this compound analogue, "Compound X," a typical chiral HPLC method development would involve screening various polysaccharide-based columns under different mobile phase conditions to achieve baseline separation (Resolution, Rₛ > 1.5). The enantiomeric excess (e.e.) can then be calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Example Chiral HPLC Method Parameters for the Enantiomeric Separation of a Hypothetical this compound Analogue ("Compound X")

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column (CSP) | Lux Cellulose-2 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rₛ) | 2.1 |

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is an indispensable tool for the definitive solid-state characterization of crystalline pharmaceutical compounds, including pyrazinecarboxanilides. It provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice. This information is fundamental to understanding the compound's physicochemical properties. Solid-state properties are critical as they can influence a drug's stability, solubility, and bioavailability. rigaku.com

Single Crystal X-ray Diffraction (SCXRD) is considered the gold standard for determining the molecular structure of a crystalline compound with atomic-level precision. nih.govspringernature.com For a chiral this compound, a successful SCXRD analysis can unambiguously determine its absolute configuration (e.g., distinguishing between R and S forms) without the need for a reference standard. researchgate.netencyclopedia.pub This is achieved by analyzing the anomalous scattering of X-rays by the atoms in the crystal. encyclopedia.pub

The technique provides precise data on bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state. encyclopedia.pub Furthermore, SCXRD elucidates the supramolecular arrangement, revealing intermolecular interactions like hydrogen bonding and π-π stacking, which dictate how molecules pack together in the crystal. researchgate.net Growing a suitable single crystal of sufficient size and quality is the most critical and often challenging step for this analysis. researchgate.net

Table 2: Representative Single Crystal X-ray Diffraction Data for a Hypothetical this compound Analogue

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉N₃O |

| Formula Weight | 211.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.541(2) |

| b (Å) | 5.882(1) |

| c (Å) | 20.115(3) |

| β (°) | 98.52(1) |

| Volume (ų) | 998.5(3) |

| Z (Molecules/unit cell) | 4 |

| Final R-factor (R₁) | 0.045 |

| Flack Parameter | 0.0(1) |

Note: The Flack parameter value close to zero confirms the assigned absolute configuration is correct. encyclopedia.pub

Powder X-ray Diffraction (PXRD) is a rapid and powerful non-destructive technique used to analyze bulk crystalline materials. Unlike SCXRD, which requires a perfect single crystal, PXRD is performed on a finely powdered sample containing numerous small crystallites in random orientations. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com

A primary application of PXRD in pharmaceutical sciences is the identification and differentiation of polymorphs—different crystalline forms of the same compound. rigaku.comamericanpharmaceuticalreview.com Polymorphs can have distinct physical properties, including stability and solubility, making polymorphic control essential during drug development. rigaku.com For instance, the pyrazine-containing drug Pyrazinamide is known to exist in multiple polymorphic forms, which have been characterized by PXRD. researchgate.net PXRD is also used to assess the degree of crystallinity in a sample and can detect the presence of amorphous content or other crystalline impurities. americanpharmaceuticalreview.com The detection limit for minor crystalline forms can be in the range of 2-5% with laboratory diffractometers, and even lower with synchrotron radiation sources. nih.gov

Table 3: Comparison of Characteristic PXRD Peaks for Two Hypothetical Polymorphs (Form A and Form B) of a this compound

| Form A | Form B | ||

|---|---|---|---|

| Position (2θ°) | Relative Intensity (%) | Position (2θ°) | Relative Intensity (%) |

| 8.1 | 45 | 9.5 | 100 |

| 12.3 | 100 | 11.8 | 65 |

| 15.8 | 70 | 16.2 | 30 |

| 21.5 | 85 | 23.1 | 80 |

| 24.7 | 60 | 25.9 | 55 |

Future Research Directions and Emerging Paradigms in Pyrazinecarboxanilide Chemistry

Integration of Artificial Intelligence and Machine Learning in Pyrazinecarboxanilide Design and Discovery

The vastness of chemical space, estimated to contain over 10^60 conceivable drug-like molecules, presents a formidable challenge for traditional discovery methods. thieme-connect.com Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity and rationalize the design of novel pyrazinecarboxanilides. longdom.org These computational approaches can analyze massive datasets to identify hidden patterns and build predictive models, thereby accelerating the drug discovery pipeline in a more cost-effective and efficient manner. frontiersin.org

Key applications in this compound research include:

Predictive Modeling: ML algorithms can be trained on existing data from this compound libraries to build robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models can accurately predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and potential toxicity of virtual or newly synthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. thieme-connect.comfrontiersin.org